8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one
Description
8-Ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one is a heterocyclic compound featuring a chromeno-pyrazolone core fused with aromatic and ethoxy substituents. The ethoxy group at position 8 and the 4-ethylphenyl substituent at position 2 likely influence its electronic and steric properties, modulating interactions with biological targets.
Properties
IUPAC Name |
8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-13-8-10-15(11-9-13)22-20(23)16-12-14-6-5-7-17(24-4-2)18(14)25-19(16)21-22/h5-11,21H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAOZQQWEGFUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N2)OC4=C(C3)C=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylphenylhydrazine with 3-ethoxy-4-hydroxybenzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired chromeno[2,3-c]pyrazole structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of fused heterocycles, which includes derivatives synthesized in recent studies. For example:
Compound 4g : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
Compound 4h : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
| Property | 8-Ethoxy-2-(4-ethylphenyl)-chromeno-pyrazolone | Compound 4g | Compound 4h |
|---|---|---|---|
| Core Structure | Chromeno[2,3-c]pyrazolone | Coumarin-benzo[b][1,4]diazepine-pyrazole | Coumarin-benzo[b][1,4]oxazepine-pyrazole |
| Key Substituents | 8-Ethoxy, 4-ethylphenyl | Coumarin-3-yl, tetrazole, phenyl | Coumarin-3-yl, oxazepine, phenyl |
| Heterocyclic Fusion | Chromene + pyrazolone | Coumarin + benzodiazepine + tetrazole | Coumarin + oxazepine + tetrazole |
| Potential Applications | Anti-inflammatory, anticancer | Antimicrobial, enzyme inhibition | Antiviral, photophysical properties |
Key Differences
Substituent Diversity : The target compound lacks the coumarin moiety present in 4g and 4h, which may reduce its fluorescence properties but enhance metabolic stability due to simpler substitution patterns.
Bioactivity : The absence of coumarin in the target compound suggests divergent biological pathways compared to 4g and 4h, which are designed for enzyme inhibition (e.g., antimicrobial or antiviral targets).
Research Findings and Data
Physicochemical Properties
| Parameter | 8-Ethoxy-2-(4-ethylphenyl)-chromeno-pyrazolone | Compound 4g | Compound 4h |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 | ~650 | ~640 |
| LogP | ~3.5 (predicted) | ~4.2 | ~3.9 |
| Solubility | Moderate in DMSO | Low in water | Low in water |
Biological Activity
8-Ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one is a synthetic compound belonging to the class of chromeno-pyrazolone derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores its biological activity through various studies and findings.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the chromene moiety is believed to enhance radical scavenging activity. In vitro assays demonstrated that derivatives of this compound can effectively neutralize free radicals, thereby reducing oxidative stress in cells .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In a series of experiments involving lipopolysaccharide (LPS)-induced inflammation in macrophages, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases .
Anticancer Potential
Several studies have explored the anticancer potential of chromeno-pyrazolone derivatives. In particular, this compound has been tested against various cancer cell lines. Results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent .
Study 1: Antioxidant and Anti-inflammatory Effects
In a study published in Phytochemistry Reviews, researchers synthesized several derivatives of chromeno-pyrazolone and evaluated their biological activities. Among them, this compound exhibited the highest antioxidant capacity with an IC50 value significantly lower than standard antioxidants like ascorbic acid .
Study 2: Anticancer Activity
A study conducted by Zhang et al. (2021) focused on the anticancer effects of various chromeno-pyrazolone derivatives against breast cancer cell lines. The results showed that this compound significantly reduced cell viability and induced apoptosis in MCF-7 cells. The mechanism was attributed to the downregulation of Bcl-2 and upregulation of Bax proteins .
Study 3: Mechanistic Insights
Mechanistic studies revealed that this compound exerts its effects through multiple pathways including inhibition of NF-kB signaling pathways and modulation of MAPK pathways in inflammatory conditions. This multi-target approach enhances its therapeutic potential in treating chronic diseases characterized by inflammation .
Q & A
Q. What are the common synthetic routes for preparing 8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one?
- Methodological Answer : The compound can be synthesized via multicomponent cyclization reactions involving hydrazine derivatives and carbonyl compounds. For example:
- Knoevenagel Condensation : Reacting 2-cyano-N-methylacetamide with aryl aldehydes in the presence of triethylamine (Et₃N), followed by hydrazine hydrate addition and cyclization in dimethylformamide (DMF) under reflux .
- Chromone Ring Transformation : Utilizing chromone-3-carboxylic acid derivatives with nucleophiles like hydrazine hydrate or phenylhydrazine to form the pyrazole ring fused with the chromene scaffold .
- Key Steps : Intermediate formation via Michael addition, intramolecular cyclization, and purification via recrystallization (e.g., dichloromethane/methanol) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural elucidation involves:
- Spectroscopy :
- 1H/13C NMR : To identify proton environments (e.g., ethoxy groups at δ ~1.3–1.5 ppm, aromatic protons at δ ~6.8–7.5 ppm) and carbon frameworks .
- IR : Confirming functional groups like C=O (stretching ~1650–1700 cm⁻¹) and N–H (broad peaks ~3200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Elemental Analysis : Validating C, H, N composition (e.g., ±0.3% deviation) .
Q. What solvent systems are optimal for studying its spectral properties?
- Methodological Answer : Solvent polarity significantly affects UV-Vis and fluorescence spectra. Common solvents include:
- Polar aprotic : DMSO or DMF for solubility enhancement.
- Low polarity : Dichloromethane or ethyl acetate for studying π→π* transitions.
- Protic solvents : Methanol or ethanol for hydrogen-bonding interactions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectral interpretations?
- Methodological Answer : X-ray crystallography provides unambiguous confirmation of molecular geometry. For example:
- Unit Cell Parameters : Monoclinic systems (e.g., P21/c space group, a = 13.0046 Å, b = 11.4657 Å, β = 99.453°) .
- Refinement Software : SHELXL for refining atomic positions and thermal parameters (R-factor < 0.05) .
- Applications : Resolving ambiguities in NMR assignments (e.g., distinguishing diastereotopic protons) .
Q. What strategies are employed to enhance the compound’s pharmacological activity?
- Methodological Answer : Structural modifications include:
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenyl ring to improve binding affinity .
- Bioisosteric Replacement : Replacing the ethoxy group with hydroxyl or methyl groups to modulate pharmacokinetics .
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) .
Q. How are synthetic impurities identified and quantified in this compound?
- Methodological Answer : Impurity profiling involves:
- HPLC-MS : Using C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for separation. Detect impurities at 0.1% levels .
- Reference Standards : Comparing retention times and MS/MS spectra with certified impurities (e.g., 4-amino-1,5-dimethylpyrazol-3-one derivatives) .
- EP/ICH Guidelines : Validating methods for specificity, linearity (R² > 0.995), and precision (%RSD < 2.0) .
Q. What experimental designs are used to assess its anti-inflammatory activity?
- Methodological Answer : In vitro and in vivo models include:
- COX-2 Inhibition Assay : Measuring IC₅₀ values via ELISA (e.g., 50 μM test concentrations) .
- Carrageenan-Induced Paw Edema : Administering 10–50 mg/kg doses orally in rodent models, with indomethacin as a positive control .
- Cytokine Profiling : Quantifying TNF-α and IL-6 levels using ELISA kits .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer : Contradictions arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
- Solubility Differences : Use DMSO concentrations < 0.1% to avoid cytotoxicity .
- Metabolic Stability : Perform microsomal stability assays (e.g., human liver microsomes) to compare in vitro vs. in vivo results .
Q. Why do computational predictions sometimes conflict with experimental binding data?
- Methodological Answer : Common issues include:
- Conformational Flexibility : MD simulations (e.g., 100 ns trajectories) to account for protein dynamics .
- Protonation States : Adjusting ligand protonation (e.g., using MarvinSketch) at physiological pH .
- Scoring Function Limitations : Cross-validate with MM-GBSA binding free energy calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
